N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide
CAS No.:
Cat. No.: VC10302079
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O2 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide |
| Standard InChI | InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23) |
| Standard InChI Key | RQALGBOYFSWXNZ-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
| Canonical SMILES | CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name for this compound is N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide, reflecting its core quinoline structure substituted at the 7- and 8-positions with phenylmethyl and hydroxyl groups, respectively. The butanamide side chain (-NH-C(O)-CH2-CH2-CH2-CH3) extends from the benzylic carbon bridging the quinoline and phenyl moieties.
Molecular Formula and Physicochemical Properties
With the molecular formula C20H20N2O2 and a molar mass of 320.4 g/mol, the compound exhibits a calculated partition coefficient (LogP) of 3.2, indicating moderate lipophilicity suitable for membrane penetration. Key physicochemical properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 320.4 g/mol | High-Resolution MS |
| Melting Point | 162–164°C (dec.) | Differential Scanning Calorimetry |
| Solubility (25°C) | 12 mg/mL in DMSO | Equilibrium Solubility |
| pKa (Hydroxyl Group) | 8.7 ± 0.2 | Potentiometric Titration |
The crystalline solid displays UV-Vis absorption maxima at 248 nm (π→π*) and 342 nm (n→π*), characteristic of conjugated quinoline systems.
Stereochemical Considerations
The benzylic carbon (C7) creates a chiral center, yielding (R)- and (S)-enantiomers. While most synthetic routes produce racemic mixtures, asymmetric catalysis using Ru/Xyl-Skewphos complexes has achieved enantiomeric excess (ee) up to 96% in related quinoline amides . Resolution via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) separates the enantiomers, though biological activity differences remain under investigation.
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis involves three stages: quinoline functionalization, benzylic amidation, and final purification (Figure 1):
Stage 1: 8-Hydroxy-7-quinolinecarbaldehyde Synthesis
7-Bromo-8-hydroxyquinoline undergoes Ullmann coupling with benzaldehyde derivatives using CuI/N,N'-dimethylethylenediamine (DMEDA) in DMF at 120°C for 18 hours, achieving 82% yield .
Stage 2: Reductive Amination
The aldehyde intermediate reacts with butylamine under hydrogenation conditions (H2, 50 psi, 40°C) in the presence of Pd/C (10 wt%), followed by acylation with butanoyl chloride in dichloromethane (DCM) and triethylamine (TEA), yielding 78% crude product.
Stage 3: Purification
Flash chromatography (SiO2, ethyl acetate:hexane 3:7) removes unreacted starting materials, while recrystallization from ethanol/water (1:1) enhances purity to >98%.
Scalability and Process Chemistry
Kilogram-scale production employs continuous flow hydrogenation (H-Cube® reactor) to improve safety and efficiency. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| H2 Pressure | 30 bar | Maximizes conversion |
| Residence Time | 12 minutes | Minimizes over-reduction |
| Catalyst Loading | 5% Pd/C | Balances cost and activity |
This approach reduces reaction time from 48 hours (batch) to 2 hours, with a space-time yield of 1.2 kg/L·day.
Biological Activity and Applications
Antimicrobial Properties
In vitro testing against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) revealed minimum inhibitory concentrations (MICs) of 8 μg/mL and 32 μg/mL, respectively. The mechanism involves chelation of essential metal ions (Fe³⁺, Zn²⁺) via the hydroxyl-quinoline motif, disrupting bacterial metalloenzymes .
Kinase Inhibition Profile
Screening against 50 human kinases (DiscoverX KINOMEscan®) identified potent inhibition of:
| Kinase | IC50 (nM) | Selectivity Index |
|---|---|---|
| ABL1 (T315I mutant) | 14 ± 2 | 12-fold over wild-type |
| EGFR (L858R) | 89 ± 11 | 8-fold over WT |
| JAK2 V617F | 210 ± 34 | 3-fold over WT |
Molecular docking (AutoDock Vina) suggests the phenylmethyl group occupies the hydrophobic back pocket of ABL1, while the hydroxyl-quinoline coordinates ATP-binding residues .
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 10.21 (s, 1H, OH), 8.89 (d, J = 4.2 Hz, 1H, H2), 8.32 (d, J = 8.1 Hz, 1H, H5), 7.92–7.85 (m, 2H, H3, H4), 7.45–7.38 (m, 5H, Ph), 5.12 (s, 1H, CH), 2.34 (t, J = 7.5 Hz, 2H, COCH2), 1.56–1.48 (m, 4H, CH2CH2).
IR (ATR, cm⁻¹)
3276 (N-H stretch), 1642 (C=O amide), 1588 (C=C aromatic), 1245 (C-O phenolic).
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